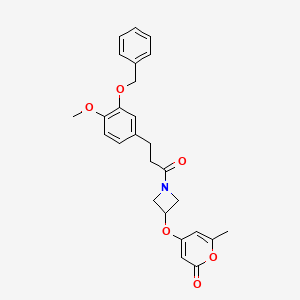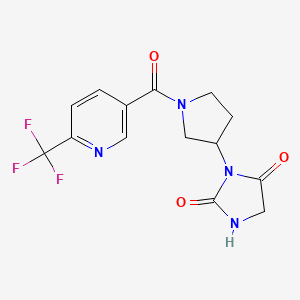![molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0](/img/structure/B2380827.png)
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane typically involves the reaction of a naphthalen-2-yl derivative with a phenylbutan-2-yl derivative in the presence of a trimethylsilylating agent. Common reagents used in this synthesis include trimethylchlorosilane and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the side chains.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[(naphthalen-1-yl)ethynyl]silane
- Trimethyl[(naphthalen-2-yl)ethynyl]silane
- Trimethyl[(phenylbutyl)oxy]silane
Uniqueness
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane is unique due to its specific structural arrangement, which combines a naphthalen-2-yl group with a phenylbutan-2-yl group. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOLIPJNFZXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)


![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)





![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)


